Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 762288-06-2
VCID: VC2658328
InChI: InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
SMILES: CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol

Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

CAS No.: 762288-06-2

Cat. No.: VC2658328

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate - 762288-06-2

Specification

CAS No. 762288-06-2
Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
IUPAC Name methyl 5-chloro-2-methyl-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
Standard InChI Key KIDKWAXCVMNPDL-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate belongs to the indole family, which is known for its significance in medicinal chemistry and prevalence in natural products and pharmaceuticals. The compound features an indole ring structure with specific substitutions: a chlorine atom at position 5, a methyl group at position 2, and a methyl carboxylate group at position 3 .

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
CAS Number762288-06-2
PubChem CID49867954
Synonyms1H-Indole-3-carboxylic acid, 5-chloro-2-methyl-, methyl ester; MFCD23159660; SCHEMBL5234954

The chemical structure features a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with specific functional groups that contribute to its unique chemical reactivity and biological properties . The indole scaffold serves as an important pharmacophore in many bioactive compounds, with the specific substitution pattern in this molecule enhancing its medicinal potential.

Synthesis Methods

Industrial Production

Industrial production methods for this compound may involve similar synthetic routes but with optimizations for large-scale production. These optimizations could include:

  • Use of continuous flow reactors

  • Automated systems for precise control of reaction conditions

  • Enhanced purification techniques to ensure high product quality

  • Process modifications to reduce waste and improve yield

These industrial approaches would be designed to enhance efficiency and economic viability while maintaining product quality.

Biological Activities

Antimicrobial Properties

Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

The mechanism of antimicrobial action likely involves interaction with specific molecular targets such as enzymes or receptors that play critical roles in bacterial cellular processes. The compound's ability to disrupt these processes contributes to its bactericidal or bacteriostatic effects.

Anticancer Properties

While specific anticancer data for this exact compound is limited in the available literature, research on related indole derivatives provides valuable insights. Indole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Related compounds such as 5-chloro-indole-2-carboxylate derivatives have demonstrated potent antiproliferative activities with GI50 values between 29 nM and 42 nM against certain cancer cell lines . These findings suggest that Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate may also possess significant anticancer potential worth exploring.

Structure-Activity Relationship

The biological activity of this compound is influenced by its specific substitution pattern. The positioning of substituents on the indole ring significantly affects the biological activity. For example, in related compounds, the substitution of an m-piperidine moiety with a p-piperidine moiety resulted in a significant decrease in antiproliferative activity, with GI50 values changing from 29 nM to 42 nM .

This suggests that the spatial arrangement of substituents is critical for optimal biological activity, and minor structural modifications can significantly impact efficacy.

Applications

Pharmaceutical Development

Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its indole scaffold is present in numerous drugs, particularly those targeting neurological disorders. The compound's favorable characteristics, such as its solubility and compatibility with various reaction conditions, make it an attractive choice for both academic and industrial applications .

The biological activities of this compound, particularly its antimicrobial and potential anticancer properties, position it as a valuable starting point for developing new therapeutic agents.

Biochemical Research

This compound is utilized in studies investigating the mechanisms of action of indole derivatives, contributing to advancements in understanding cellular processes . Researchers employ it as a probe to study specific biochemical pathways and molecular interactions.

By examining the effects of this compound on cellular systems, scientists can gain insights into fundamental biological processes and potential therapeutic targets. This research contributes to the broader field of medicinal chemistry and drug discovery.

Agricultural Applications

The antimicrobial properties of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate suggest potential applications in agricultural chemistry. The compound could be used in creating agrochemicals, enhancing crop protection products through its biological activity against plant pathogens .

These applications could lead to the development of more effective and environmentally friendly agricultural products, contributing to sustainable farming practices.

Material Science

Beyond its biological applications, this compound can be incorporated into polymer formulations, improving the properties of materials used in coatings and adhesives . The indole structure may contribute to enhanced thermal stability, adhesion properties, or other desirable characteristics in these materials.

Comparison with Related Compounds

To better understand the properties and potential of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, it is useful to compare it with structurally similar compounds. The table below provides a comparison of key related indole derivatives:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate762288-06-2C11H10ClNO2223.65 g/molChlorine at position 5, Methyl at position 2, Carboxylate at position 3
Methyl 5-chloro-1H-indole-3-carboxylate172595-67-4C10H8ClNO2209.63 g/molChlorine at position 5, No methyl at position 2, Carboxylate at position 3
Methyl 5-chloro-1H-indole-2-carboxylate87802-11-7C10H8ClNO2209.63 g/molChlorine at position 5, Carboxylate at position 2
Methyl 5-methyl-1H-indole-3-carboxylate227960-12-5C11H11NO2189.21 g/molMethyl at position 5, Carboxylate at position 3

These structural variations result in distinct differences in physical properties, chemical reactivity, and biological activities. The specific positioning of substituents on the indole ring can significantly affect how these compounds interact with biological targets .

Current Research and Future Perspectives

Current research on Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate focuses on several key areas:

  • Development of more efficient synthetic routes to improve yield and reduce production costs

  • Investigation of structure-activity relationships to optimize biological activities

  • Exploration of potential therapeutic applications, particularly in antimicrobial and anticancer drug development

  • Examination of combination effects with other bioactive compounds

Future research directions might include:

  • Comprehensive mechanism of action studies to elucidate exactly how this compound exerts its biological effects

  • Development of targeted drug delivery systems for improved efficacy

  • Investigation of potential synergistic effects with established antibiotics or anticancer agents

  • Exploration of sustainable and environmentally friendly synthetic methods

The compound's promising biological activities and versatile applications suggest it will continue to be an important focus in medicinal chemistry research.

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